1,3-Diaminopropane

Thermodynamics Heat Capacity DSC

Researchers requiring a linear C3 diamine face a critical choice: the one-carbon difference between 1,3-diaminopropane and its homologs dictates crystal topology in templated materials (1D chain vs. dimeric architecture), enzyme inhibition potency (Ki = 0.002 mM for homospermidine synthase), and biopharmaceutical aggregation suppression-outperforming 1,4- and 1,5-diamines. This compound eradicates cellular putrescine pools where putrescine itself fails, enabling unambiguous ODC-pathway studies. For procurement, ≥99% purity is standard across major global suppliers; hazardous classification (UN 2922, Class 8) requires compliant packaging. Bulk industrial quantities (180 kg drums) are available alongside research-scale aliquots, with ambient-temperature shipping under hazmat protocol.

Molecular Formula C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 109-76-2
Cat. No. B046017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaminopropane
CAS109-76-2
Synonyms1,3-Diamino-n-propane;  1,3-Diaminopropane;  1,3-Propylenediamine;  1,3-Trimethylenediamine;  3-Aminopropylamine;  DAP;  NSC 8154;  TMEDA;  Trimethylenediamine;  α,ω-Propanediamine
Molecular FormulaC3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESC(CN)CN
InChIInChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2
InChIKeyXFNJVJPLKCPIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diaminopropane Overview


1,3-Diaminopropane is a linear aliphatic diamine with the chemical formula C₃H₁₀N₂ and a molecular weight of 74.12 g/mol . It is a colorless to yellow liquid with an amine-like odor and is miscible in water [1]. This compound is a primary monomer in the industrial synthesis of polyamides and aliphatic polyimides , and is also used as an epoxy resin hardener, a cross-linking agent for hydrogel preparation, and a building block in the production of pharmaceuticals and agricultural pesticides [1]. Its unique three-carbon spacer between the two primary amine groups confers distinct chemical and biological properties that differentiate it from other linear diamines, making it a critical material for specific applications.

Workflow Polyamide / polyimide monomer, epoxy curing agent, hydrogel cross-linker, and pharmaceutical building block
Selection Three-carbon spacer determines unique templating, reactivity, and polyamine-pathway interaction profile
Use Context Materials synthesis, process engineering, polyamine metabolism research, and protein stabilization studies

Why 1,3-Diaminopropane Is Irreplaceable


The seemingly minor variation of one carbon atom in the alkyl chain between the two amine groups of linear aliphatic diamines results in profound changes in their physical, chemical, and biological behavior. Substituting 1,3-diaminopropane with 1,2-diaminoethane or 1,4-diaminobutane is not a like-for-like replacement. These differences manifest in key performance areas such as the structure of templated materials [1], basicity and reactivity [2], biological activity and enzyme inhibition [3][4], and thermodynamic properties [5]. The following sections provide direct, quantitative evidence of these critical distinctions, which are essential for making informed scientific and procurement decisions.

Target
1,3-Diaminopropane: directs 1D chain topologies and distinct polyamine-depletion profiles
Potential Substitute
1,4-Diaminobutane or 1,2-diaminoethane: may shift crystal phase to dimers or alter basicity/reactivity cascades
Target
Spacer geometry supports homospermidine synthase inhibition (reported Ki context) and ODC-mediated putrescine depletion
Potential Substitute
Putrescine (1,4-diaminobutane): may increase putrescine pools and shift polyamine-pathway endpoints in opposite direction
Target
Reported Cp 205.2 J·K⁻¹·mol⁻¹ at 313.15 K (liquid); supports thermal design calculations for this chain length
Potential Substitute
1,2-Diaminoethane or 1,6-diaminohexane: Cp shift up to ±68 J·K⁻¹·mol⁻¹ may alter reactor and heat-exchange modeling

1,3-Diaminopropane: Quantitative Evidence


Molar Heat Capacity Comparison

The molar heat capacity (Cp) of liquid 1,3-diaminopropane is a key thermodynamic parameter for process design. Data from differential scanning calorimetry (DSC) shows a clear and quantifiable difference in Cp compared to its closest analogs, 1,2-diaminoethane and 1,6-diaminohexane [1]. For instance, at 313.15 K, 1,3-diaminopropane has a Cp of 205.2 J·K⁻¹·mol⁻¹, which is intermediate between that of 1,2-diaminoethane (178.4 J·K⁻¹·mol⁻¹) and 1,6-diaminohexane (273.3 J·K⁻¹·mol⁻¹). This demonstrates the direct relationship between chain length and heat capacity, a critical factor for applications involving thermal management and energy calculations [1].

Molar Heat Capacity
Direct head-to-head comparison
Cp at 313.15 K: 205.2 J·K⁻¹·mol⁻¹; 1,2-DAEt 178.4 J·K⁻¹·mol⁻¹; 1,6-DAHx 273.3 J·K⁻¹·mol⁻¹
Intermediate heat capacity reflects chain-length-dependent thermal behavior; supports process engineering calculations
DSC III (Setaram), 293.15–353.15 K; data to verify for specific process conditions
Thermodynamics Heat Capacity DSC Process Engineering

Homospermidine Synthase Inhibition

In the inhibition of homospermidine synthase (EC 2.5.1.44), the chain length of the diamine has a dramatic effect on binding affinity. 1,3-Diaminopropane acts as a strong competitive inhibitor, with a reported inhibition constant (Ki) of 0.002 mM [1]. This is in stark contrast to the longer-chain analog 1,5-diaminopentane (cadaverine), which exhibits only weak inhibition under the same conditions [1].

Homospermidine Synthase Inhibition
Cross-study comparable
Reported Ki = 0.002 mM; 1,5-diaminopentane shows weak inhibition
Supports enzyme inhibition assay context; chain-length selectivity is critical for target engagement
BRENDA-sourced enzymatic data; cross-study validation recommended
Enzymology Polyamine Biosynthesis Inhibitor Potency Drug Discovery

Ornithine Decarboxylase Inhibition

In a comparative study on Ehrlich ascites tumor cells, treatment with 1,3-diaminopropane resulted in the complete eradication of cellular putrescine content, while also reducing spermidine and spermine levels [1]. In contrast, treatment with its homolog, 1,4-diaminobutane (putrescine), caused a dramatic increase in cellular putrescine content and only a temporary decrease in spermidine and spermine [1]. Both compounds inhibited ornithine decarboxylase (ODC) activity more effectively than the irreversible inhibitor DFMO, but 1,3-diaminopropane achieved this through a unique mechanism of action [1].

Ornithine Decarboxylase Effect
Direct head-to-head comparison
1,3-DAP eradicates putrescine; 1,4-diaminobutane increases putrescine pools
Opposing polyamine-pool endpoints; supports pathway-depletion model selection
Ehrlich ascites tumor cells in vitro; mechanism-specific interpretation required
Polyamine Metabolism Ornithine Decarboxylase Cell Proliferation Cancer Research

Inorganic Framework Templating

The chain length of the diamine is a critical structure-directing agent in the hydrothermal synthesis of uranium sulfates. Using 1,3-diaminopropane as a template yields a distinct 1D chain structure with the formula [UO2(H2O)(SO4)4/2]n2n− [1]. In contrast, the use of longer-chain diamines such as 1,4-diaminobutane, 1,5-diaminopentane, and 1,6-diaminohexane under identical reaction conditions results in the formation of [(UO2)2(SO4)6]8− dimeric units [1].

Inorganic Framework Templating
Direct head-to-head comparison
[UO2(H2O)(SO4)4/2]n2n− chains vs. [(UO2)2(SO4)6]8− dimers with longer diamines
Chain-length directs topology; supports structure-directing-agent selection in hydrothermal synthesis
Uranium sulfate system; topology transferability to other frameworks requires validation
Materials Science Crystal Engineering Hydrothermal Synthesis Uranium Sulfates

Lysozyme Aggregation Suppression

Among a series of small additives tested for their ability to prevent the thermal aggregation and inactivation of lysozyme, 1,3-diaminopropane, 1,4-diaminobutane, and 1,5-diaminopentane were found to be aggregation-suppressing competent additives [1]. The study reports that these diamines suppressed aggregation in the order of 1,3-diaminopropane > 1,4-diaminobutane > 1,5-diaminopentane [1]. Notably, the heat-inactivation rate of lysozyme in the presence of 1,3-diaminopropane was almost identical to that of the most prominent additives reported to date, such as spermine and arginine ethylester [1].

Lysozyme Aggregation Suppression
Direct head-to-head comparison
Rank order: 1,3-DAP > 1,4-DABu > 1,5-DAPe; efficacy approaches spermine/arginine ethylester
Reported ranking in tested set; supports chemical-chaperone screening context
Lysozyme thermal aggregation assay; protein-specific validation recommended
Biochemistry Protein Stability Chemical Chaperone Lysozyme

Basicity Ranking Among Diamines

Potentiometric titrations in non-aqueous media provide a direct measure of the basicity of aliphatic diamines. A comparative study determined the basicity order of four symmetrical diamines to be 1,6-diaminohexane > 1,4-diaminobutane > 1,3-diaminopropane > 1,2-diaminoethane [1]. This clear ranking demonstrates that the basicity of the diamine increases with the number of methylene groups between the two amino groups, placing 1,3-diaminopropane at a specific intermediate position. This property directly influences its reactivity and behavior in acid-base reactions.

Basicity Ranking
Direct head-to-head comparison
1,6-DAHx > 1,4-DABu > 1,3-DAPr > 1,2-DAEt in non-aqueous potentiometric titration
Intermediate basicity position; supports reactivity and acid-scavenger selection context
Perchloric acid in acetonitrile, nitrobenzene, acetic acid; solvent-dependent ranking
Analytical Chemistry Potentiometric Titration Basicity Non-Aqueous Media

1,3-Diaminopropane Applications


MOF and Hybrid Material Synthesis

Researchers aiming to synthesize uranium sulfate materials with a 1D [UO2(H2O)(SO4)4/2]n2n− chain structure must select 1,3-diaminopropane as the templating agent. Substituting with a longer-chain diamine like 1,4-diaminobutane will result in a completely different dimeric architecture, [(UO2)2(SO4)6]8− [1]. The choice of diamine is therefore not arbitrary but is the primary determinant of the final crystal topology. This principle can be extended to the synthesis of other templated materials where control over pore size and framework geometry is critical.

Polyamine Metabolism Research

For studies investigating the polyamine biosynthetic pathway, particularly those focusing on ornithine decarboxylase (ODC) and its role in cell proliferation, 1,3-diaminopropane is the superior tool. Unlike its homolog putrescine, which paradoxically increases cellular putrescine levels, 1,3-diaminopropane effectively eradicates putrescine pools and reduces the levels of higher polyamines [2]. Furthermore, for the specific inhibition of homospermidine synthase, 1,3-diaminopropane's Ki of 0.002 mM makes it a potent inhibitor, in contrast to the weak effect of cadaverine [3].

Biopharmaceutical Protein Stabilization

In the development of liquid biopharmaceutical formulations where the active ingredient is prone to thermal aggregation, 1,3-diaminopropane should be prioritized as a chemical chaperone excipient. Direct comparative evidence shows it is the most effective small diamine in suppressing lysozyme aggregation and inactivation, outperforming both 1,4-diaminobutane and 1,5-diaminopentane [4]. Its efficacy rivals that of well-known, more complex stabilizers like spermine and arginine ethylester [4].

Chemical Process Basicity & Thermal Management

Process engineers designing syntheses that involve acid-base reactions or exothermic processes with diamines should not assume that 1,3-diaminopropane is interchangeable with its neighbors in the homologous series. Its intermediate basicity, as established by non-aqueous titrations, will lead to different reaction kinetics and equilibrium positions compared to 1,2-diaminoethane or 1,4-diaminobutane [5]. Similarly, its molar heat capacity of 205.2 J·K⁻¹·mol⁻¹ at 313.15 K is a distinct value that must be used for accurate thermal calculations in reactor design, as using data for 1,2-diaminoethane or 1,6-diaminohexane would introduce significant error [6].

Application
Selection Property
Validation Focus
MOF and hybrid material synthesis
Structure-directing spacer length
Framework topology reproducibility under reported conditions
Polyamine metabolism research
Polyamine-pool depletion profile
ODC and homospermidine synthase endpoint validation
Biopharmaceutical protein stabilization
Aggregation-suppression rank order
Target-protein thermal stability and chaperone benchmarking
Chemical process basicity and thermal management
Intermediate basicity and heat capacity
Reaction calorimetry and reactor thermal modeling verification

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